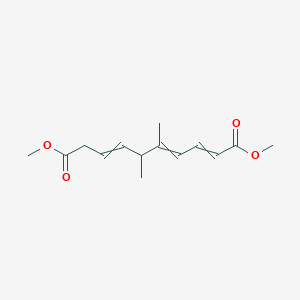
Pyridinium, 3,5-diphenyl-1,2-bis(phenylmethyl)-, chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridinium, 3,5-diphenyl-1,2-bis(phenylmethyl)-, chloride: is a chemical compound with a complex structure characterized by the presence of multiple phenyl groups attached to a pyridinium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 3,5-diphenyl-1,2-bis(phenylmethyl)-, chloride typically involves the reaction of pyridine derivatives with benzyl chloride under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as acetonitrile or dichloromethane, and a base, such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 3,5-diphenyl-1,2-bis(phenylmethyl)-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the phenyl groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinium derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced pyridinium compounds.
Scientific Research Applications
Pyridinium, 3,5-diphenyl-1,2-bis(phenylmethyl)-, chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pyridinium, 3,5-diphenyl-1,2-bis(phenylmethyl)-, chloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Pyridinium, 3,5-diphenyl-1,2-bis(phenylmethyl)-, bromide
- Pyridinium, 3,5-diphenyl-1,2-bis(phenylmethyl)-, iodide
- Pyridinium, 3,5-diphenyl-1,2-bis(phenylmethyl)-, fluoride
Uniqueness
Pyridinium, 3,5-diphenyl-1,2-bis(phenylmethyl)-, chloride is unique due to its specific chloride anion, which can influence its solubility, reactivity, and overall chemical behavior compared to its bromide, iodide, and fluoride counterparts. This uniqueness makes it particularly suitable for certain applications where the chloride anion plays a crucial role.
Properties
CAS No. |
185196-81-0 |
|---|---|
Molecular Formula |
C31H26ClN |
Molecular Weight |
448.0 g/mol |
IUPAC Name |
1,2-dibenzyl-3,5-diphenylpyridin-1-ium;chloride |
InChI |
InChI=1S/C31H26N.ClH/c1-5-13-25(14-6-1)21-31-30(28-19-11-4-12-20-28)22-29(27-17-9-3-10-18-27)24-32(31)23-26-15-7-2-8-16-26;/h1-20,22,24H,21,23H2;1H/q+1;/p-1 |
InChI Key |
KPGFLGINHXGTHL-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C=C(C=[N+]2CC3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


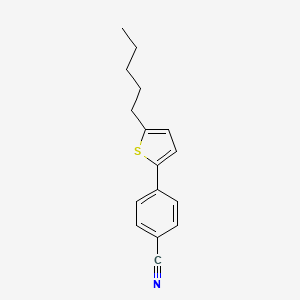
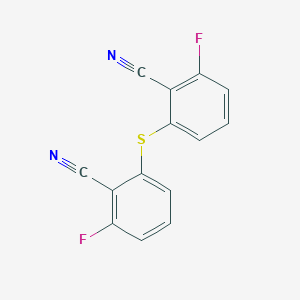


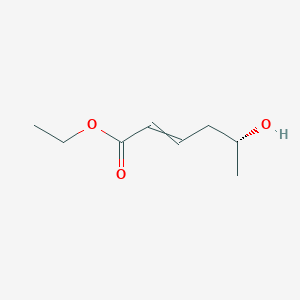
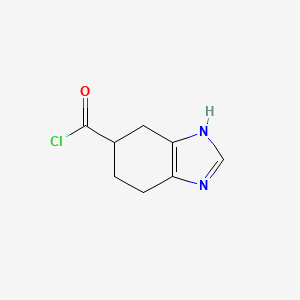
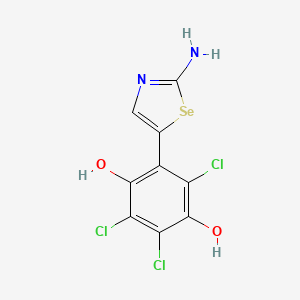
![(2R,3R,4S,5R)-2-[6-amino-2-(3-methoxyprop-1-ynyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14273911.png)
![3-[3-(Trimethylsilyl)propoxy]benzene-1,2-dicarbonitrile](/img/structure/B14273914.png)

![N~1~-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethyl}ethane-1,2-diamine](/img/structure/B14273922.png)
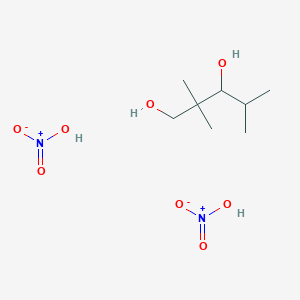
![Bicyclo[2.2.1]hept-2-ene, 5,5,6-trifluoro-6-(heptafluoropropoxy)-](/img/structure/B14273934.png)
